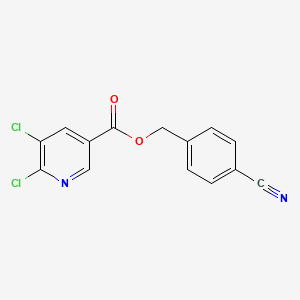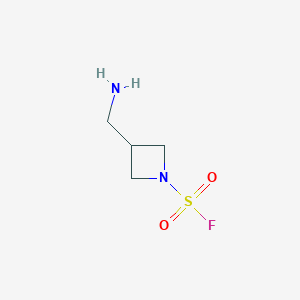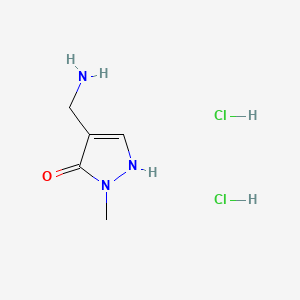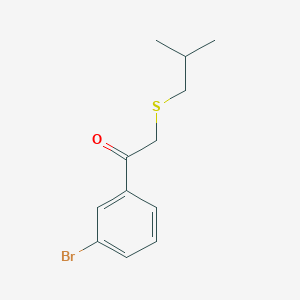![molecular formula C11H16ClNO3 B13559825 3-[2-(Methylamino)propoxy]benzoicacidhydrochloride](/img/structure/B13559825.png)
3-[2-(Methylamino)propoxy]benzoicacidhydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-(Methylamino)propoxy]benzoic acid hydrochloride is a chemical compound with a complex structure that includes a benzoic acid moiety linked to a methylamino group via a propoxy chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Methylamino)propoxy]benzoic acid hydrochloride typically involves multiple steps, starting with the preparation of the benzoic acid derivative. The process often includes:
Nitration: of benzoic acid to introduce a nitro group.
Reduction: of the nitro group to an amino group.
Alkylation: of the amino group with a propoxy chain.
Methylation: of the resulting compound to introduce the methylamino group.
Hydrochloride formation: by reacting the final product with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of 3-[2-(Methylamino)propoxy]benzoic acid hydrochloride may involve large-scale batch reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal impurities.
化学反应分析
Types of Reactions
3-[2-(Methylamino)propoxy]benzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or other strong bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
科学研究应用
3-[2-(Methylamino)propoxy]benzoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of various chemical products, including pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 3-[2-(Methylamino)propoxy]benzoic acid hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- 3-(Methylamino)benzoic acid
- 3-Amino-2-methylbenzoic acid
- 3-(Methylamino)propoxybenzoic acid
Uniqueness
3-[2-(Methylamino)propoxy]benzoic acid hydrochloride is unique due to its specific structure, which includes a propoxy chain linking the benzoic acid and methylamino groups. This structure imparts distinct chemical properties and reactivity, making it valuable for various research applications.
属性
分子式 |
C11H16ClNO3 |
|---|---|
分子量 |
245.70 g/mol |
IUPAC 名称 |
3-[2-(methylamino)propoxy]benzoic acid;hydrochloride |
InChI |
InChI=1S/C11H15NO3.ClH/c1-8(12-2)7-15-10-5-3-4-9(6-10)11(13)14;/h3-6,8,12H,7H2,1-2H3,(H,13,14);1H |
InChI 键 |
SHRIMDNGOWEXDZ-UHFFFAOYSA-N |
规范 SMILES |
CC(COC1=CC=CC(=C1)C(=O)O)NC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[2-[(5-Chloropyridin-2-yl)amino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B13559747.png)
![tert-butyl N-[1-(2-bromoacetyl)cyclobutyl]carbamate](/img/structure/B13559748.png)
![3-[2-(4-Methylphenyl)-1H-indol-3-YL]propanoic acid](/img/structure/B13559752.png)

![3-[(difluoromethyl)sulfanyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazinehydrochloride](/img/structure/B13559765.png)

![2-[4-(Trifluoromethylthio)phenyl]-2-propanol](/img/structure/B13559772.png)



![potassium5-fluoro-2-[1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamido]benzoate](/img/structure/B13559788.png)


